1,1-Difluoroethyl trifluoromethanesulfonate
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Overview
Description
1,1-Difluoroethyl trifluoromethanesulfonate: is an organic compound with the molecular formula C3H3F5O3S and a molecular weight of 214.11 g/mol . It is a colorless to light yellow liquid with a density of approximately 1.615 g/cm³ [2][2]. This compound is known for its use as a reagent and intermediate in organic synthesis[2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethyl trifluoromethanesulfonate can be synthesized by reacting 2,2-difluoroethanol with trifluoromethanesulfonic acid [2][2]. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure high yield and purity. The process can be carried out under an inert atmosphere to prevent unwanted side reactions[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, and the compound is often purified using techniques such as distillation or chromatography[2][2].
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,1-difluoroethyl amines , while oxidation reactions can produce 1,1-difluoroethyl sulfonates .
Scientific Research Applications
Chemistry: 1,1-Difluoroethyl trifluoromethanesulfonate is widely used as a reagent in organic synthesis. .
Biology and Medicine: In biological and medicinal research, this compound is used to modify biomolecules, enhancing their stability and activity. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the manufacture of fluorinated compounds, which are essential in various applications such as coatings, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of 1,1-difluoroethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the difluoroethyl group, thereby altering their chemical and physical properties.
Comparison with Similar Compounds
Comparison: 1,1-Difluoroethyl trifluoromethanesulfonate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling . Its ability to introduce the difluoroethyl group into various molecules makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1,1-difluoroethyl trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c1-2(4,5)11-12(9,10)3(6,7)8/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUKVRQUVNUSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OS(=O)(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-78-1 |
Source
|
Record name | 1,1-difluoroethyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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